Cas no 2137545-54-9 (3-[(2-Ethynylphenyl)carbamoyl]propanoic acid)
![3-[(2-Ethynylphenyl)carbamoyl]propanoic acid structure](https://ja.kuujia.com/scimg/cas/2137545-54-9x500.png)
3-[(2-Ethynylphenyl)carbamoyl]propanoic acid 化学的及び物理的性質
名前と識別子
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- 3-[(2-ethynylphenyl)carbamoyl]propanoic acid
- 2137545-54-9
- EN300-743887
- 3-[(2-Ethynylphenyl)carbamoyl]propanoic acid
-
- インチ: 1S/C12H11NO3/c1-2-9-5-3-4-6-10(9)13-11(14)7-8-12(15)16/h1,3-6H,7-8H2,(H,13,14)(H,15,16)
- InChIKey: WQQHWKMFAUCJPC-UHFFFAOYSA-N
- ほほえんだ: O=C(CCC(=O)O)NC1C=CC=CC=1C#C
計算された属性
- せいみつぶんしりょう: 217.07389321g/mol
- どういたいしつりょう: 217.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 316
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 66.4Ų
3-[(2-Ethynylphenyl)carbamoyl]propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-743887-0.1g |
3-[(2-ethynylphenyl)carbamoyl]propanoic acid |
2137545-54-9 | 95% | 0.1g |
$615.0 | 2024-05-23 | |
Enamine | EN300-743887-0.25g |
3-[(2-ethynylphenyl)carbamoyl]propanoic acid |
2137545-54-9 | 95% | 0.25g |
$642.0 | 2024-05-23 | |
Enamine | EN300-743887-0.5g |
3-[(2-ethynylphenyl)carbamoyl]propanoic acid |
2137545-54-9 | 95% | 0.5g |
$671.0 | 2024-05-23 | |
Enamine | EN300-743887-0.05g |
3-[(2-ethynylphenyl)carbamoyl]propanoic acid |
2137545-54-9 | 95% | 0.05g |
$587.0 | 2024-05-23 | |
Enamine | EN300-743887-5.0g |
3-[(2-ethynylphenyl)carbamoyl]propanoic acid |
2137545-54-9 | 95% | 5.0g |
$2028.0 | 2024-05-23 | |
Enamine | EN300-743887-1.0g |
3-[(2-ethynylphenyl)carbamoyl]propanoic acid |
2137545-54-9 | 95% | 1.0g |
$699.0 | 2024-05-23 | |
Enamine | EN300-743887-2.5g |
3-[(2-ethynylphenyl)carbamoyl]propanoic acid |
2137545-54-9 | 95% | 2.5g |
$1370.0 | 2024-05-23 | |
Enamine | EN300-743887-10.0g |
3-[(2-ethynylphenyl)carbamoyl]propanoic acid |
2137545-54-9 | 95% | 10.0g |
$3007.0 | 2024-05-23 |
3-[(2-Ethynylphenyl)carbamoyl]propanoic acid 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
3-[(2-Ethynylphenyl)carbamoyl]propanoic acidに関する追加情報
Comprehensive Guide to 3-[(2-Ethynylphenyl)carbamoyl]propanoic acid (CAS No. 2137545-54-9): Properties, Applications, and Market Insights
3-[(2-Ethynylphenyl)carbamoyl]propanoic acid (CAS No. 2137545-54-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This molecule features a unique combination of an ethynyl group and a carbamoyl-propanoic acid moiety, making it a valuable intermediate in drug discovery and material science. Researchers are increasingly interested in its potential as a building block for bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapies.
The compound's molecular structure combines an aromatic ring with an alkyne functionality (ethynyl group) and a carboxylic acid group, creating multiple sites for chemical modification. This versatility has made 3-[(2-Ethynylphenyl)carbamoyl]propanoic acid particularly useful in click chemistry applications, where the ethynyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Such properties align with current trends in modular synthesis approaches that dominate modern medicinal chemistry.
Recent studies highlight the growing importance of carbamoyl-containing compounds in developing new therapeutic agents. The carbamoyl group in 3-[(2-Ethynylphenyl)carbamoyl]propanoic acid serves as a crucial pharmacophore in many drug molecules, contributing to hydrogen bonding interactions with biological targets. Pharmaceutical companies are exploring derivatives of this compound for potential applications in treating inflammatory conditions and metabolic disorders, reflecting the industry's focus on targeted small-molecule therapies.
From a synthetic chemistry perspective, 3-[(2-Ethynylphenyl)carbamoyl]propanoic acid offers several advantages. The presence of both the ethynyl and carboxylic acid functionalities allows for sequential functionalization, making it an ideal candidate for combinatorial chemistry libraries. This characteristic is particularly valuable in fragment-based drug discovery, where researchers screen numerous small molecular fragments to identify potential drug leads.
The compound's physicochemical properties have been carefully characterized to support its various applications. With moderate solubility in polar organic solvents and specific hydrogen-bonding capabilities, 3-[(2-Ethynylphenyl)carbamoyl]propanoic acid demonstrates excellent compatibility with common organic synthesis conditions. These properties contribute to its growing popularity in medicinal chemistry optimization programs, where researchers seek to balance molecular properties for optimal drug-like characteristics.
In material science applications, the ethynyl group of 3-[(2-Ethynylphenyl)carbamoyl]propanoic acid enables its incorporation into polymeric structures through various coupling reactions. This has led to investigations into its potential use in creating functionalized materials with tailored properties for sensors or specialty coatings. The compound's ability to serve as a linker molecule between different functional units makes it particularly interesting for designing advanced materials with precise molecular architectures.
Quality control and analytical characterization of 3-[(2-Ethynylphenyl)carbamoyl]propanoic acid typically involve advanced techniques such as HPLC, mass spectrometry, and NMR spectroscopy. These methods ensure the compound meets the stringent purity requirements necessary for pharmaceutical applications. The growing demand for high-purity chemical intermediates in drug development has increased focus on reliable synthetic routes and purification methods for this compound.
The market for specialized intermediates like 3-[(2-Ethynylphenyl)carbamoyl]propanoic acid continues to expand, driven by increasing R&D investments in the pharmaceutical sector. Custom synthesis providers and contract research organizations are reporting growing inquiries about this compound, reflecting its importance in current drug discovery pipelines. Industry analysts project steady growth in demand for such multifunctional building blocks as drug discovery approaches become more sophisticated.
Environmental and safety considerations for handling 3-[(2-Ethynylphenyl)carbamoyl]propanoic acid follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment and ventilation are recommended during handling. The compound's stability profile and storage requirements have been well-documented to ensure safe use in research and industrial settings.
Future research directions for 3-[(2-Ethynylphenyl)carbamoyl]propanoic acid may explore its potential in emerging areas such as targeted protein degradation or covalent inhibitor design. The compound's unique structural features position it as a promising candidate for developing next-generation therapeutics, particularly in areas requiring precise molecular recognition. As synthetic methodologies advance, we can expect to see expanded applications of this versatile intermediate in both pharmaceutical and material science fields.
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